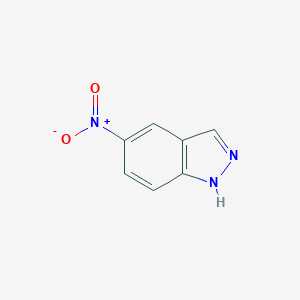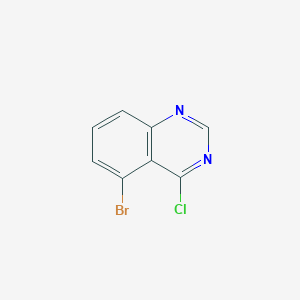
5-Bromo-4-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloroquinazoline is a compound that is structurally related to various quinazoline derivatives that have been synthesized and studied for their potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including antibacterial and anticancer activities. These compounds often serve as key intermediates or final products in the synthesis of drugs targeting specific enzymes or receptors, such as tyrosine kinases .
Synthesis Analysis
The synthesis of quinazoline derivatives can involve multiple steps, starting from readily available chemicals. For instance, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized through an efficient process and evaluated for its antibacterial activity . Similarly, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including oxidation and bromination . Another example is the synthesis of 6-bromo-4-iodoquinoline, which involved cyclization and substitution reactions . These studies demonstrate the versatility of synthetic approaches to access various bromo-chloroquinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using crystallography and spectroscopic methods. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system and the presence of specific intermolecular interactions . Another study reported the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, providing detailed information on bond lengths and angles . These analyses are crucial for understanding the conformational and electronic properties of the compounds, which can influence their biological activity.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents was studied, leading to the formation of different substituted quinazoline diones . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the formation of a bromonium ylide intermediate, showcasing the complexity of reactions that these compounds can participate in . These reactions are not only important for the synthesis of quinazoline derivatives but also for understanding their reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the melting point of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported, which is an important parameter for the compound's characterization . The electrostatic surface potential (ESP) of the novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was generated using density functional theory, providing insights into the electronic distribution of the molecule . These properties are critical for predicting the behavior of these compounds in biological systems and for their formulation in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
5-Bromo-4-chloroquinazoline and its derivatives have been explored extensively in the synthesis of various bioactive compounds. For example, Kumar et al. (2014) synthesized a series of compounds using 6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives, demonstrating their potential as non-steroidal anti-inflammatory and analgesic agents (Kumar, Lal, & Rani, 2014). Similarly, Mphahlele et al. (2018) developed indole-aminoquinazolines, exhibiting significant cytotoxicity against various cancer cell lines (Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018).
Antiviral and Cytotoxic Activities
Selvam et al. (2010) reported the synthesis of novel quinazolin-4(3H)-one derivatives showing distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010). Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines, demonstrating potential in vitro cytotoxicity against breast adenocarcinoma and cervical cancer cells (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Synthesis of Key Intermediates for Anti-Cancer Drugs
Sheng-li (2004) detailed the synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase (Sheng-li, 2004). Bavetsias et al. (2002) focused on the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, enhancing its solubility and cytotoxicity (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Antibacterial and Antimalarial Agents
Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles, showing antimicrobial activity against various microorganisms and antimalarial activity (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015). Singh et al. (2010) developed compounds with antibacterial activity against several pathogens (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Safety And Hazards
The safety information for 5-Bromo-4-chloroquinazoline includes a GHS06 pictogram, a danger signal word, and hazard statements H301 . Precautionary statements include P301 + P330 + P331 + P310 . It is classified as Acute Tox. 3 Oral . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-4-chloroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRQUJTALTMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588580 |
Source


|
| Record name | 5-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloroquinazoline | |
CAS RN |
2148-38-1 |
Source


|
| Record name | 5-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

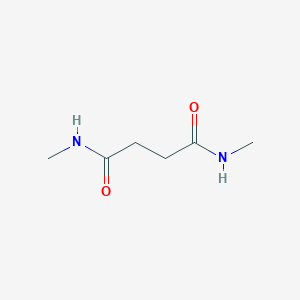


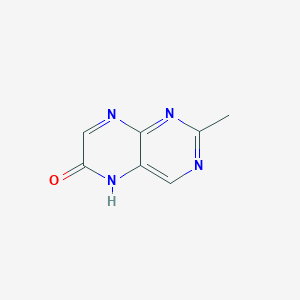

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


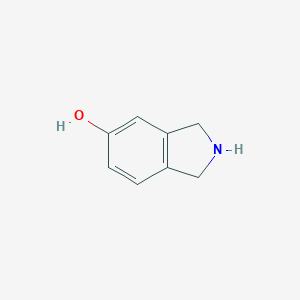
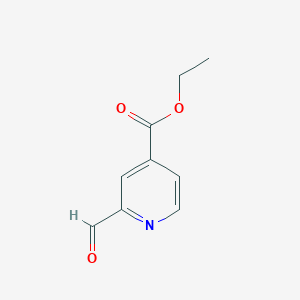
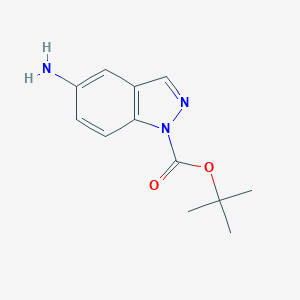
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
